Cas no 1210926-07-0 (N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide)

N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide
- N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide
- EN300-26683268
- AKOS033648123
- Z18888268
- N-(1-cyanocyclopentyl)-2-(2-methylpropylsulfanyl)acetamide
- 1210926-07-0
-
- Inchi: 1S/C12H20N2OS/c1-10(2)7-16-8-11(15)14-12(9-13)5-3-4-6-12/h10H,3-8H2,1-2H3,(H,14,15)
- InChI Key: OVCRGAATUCRLNI-UHFFFAOYSA-N
- SMILES: S(CC(C)C)CC(NC1(C#N)CCCC1)=O
Computed Properties
- Exact Mass: 240.12963444g/mol
- Monoisotopic Mass: 240.12963444g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.2Ų
- XLogP3: 2.4
N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683268-0.05g |
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide |
1210926-07-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide Related Literature
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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2. Book reviews
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide
Professional Introduction to N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide (CAS No. 1210926-07-0)
N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide, chemically designated as C₁₁H₁₈N₂O₂S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1210926-07-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories.
The molecular structure of N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide incorporates several key functional groups that contribute to its distinctive chemical properties. The presence of a cyano group (-CN) at the cyclopentyl ring and a sulfanylacetyl moiety (-SCH₂CONH₂) at the other end of the molecule imparts both reactivity and potential biological efficacy. These structural features are critical in determining its interactions with biological targets, such as enzymes and receptors, which are pivotal in drug discovery and development.
In recent years, there has been a surge in research focused on developing novel sulfanyl-containing compounds due to their wide range of pharmacological applications. The sulfanyl group, in particular, has been identified as a key pharmacophore in several therapeutic agents, contributing to their efficacy in treating various diseases. N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide is no exception, and its potential as a lead compound for drug development has been explored in multiple preclinical studies.
One of the most compelling aspects of this compound is its ability to modulate biological pathways associated with inflammation and pain management. Studies have shown that derivatives of sulfanylacetyl compounds can interact with specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX). By inhibiting these enzymes, N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide and its analogs may offer therapeutic benefits in conditions like arthritis and neuropathic pain.
Furthermore, the cyano group in the cyclopentyl ring adds another layer of complexity to the compound's pharmacological profile. Cyano-substituted molecules are known to exhibit diverse biological activities, including antimicrobial and antiviral properties. The incorporation of this group into N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide suggests that it may possess additional mechanisms of action beyond traditional pain relief, potentially making it a multifunctional therapeutic agent.
The synthesis of N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of cyclopentanone derivatives, followed by the introduction of the cyano group and the sulfanylacetyl moiety. Advanced synthetic techniques, such as transition metal catalysis and asymmetric synthesis, have been employed to optimize the reaction pathways and enhance the overall efficiency of production.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide at both molecular and cellular levels. Molecular modeling studies have helped researchers predict how this compound interacts with biological targets, providing valuable insights into its potential therapeutic applications. These computational approaches are complemented by experimental investigations, which aim to validate computational predictions and refine our understanding of the compound's mechanism of action.
In clinical settings, N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide is being evaluated for its potential use as an adjunct therapy in chronic pain management. Preliminary studies have demonstrated promising results in animal models, where the compound exhibited analgesic effects comparable to existing medications but with a more favorable side effect profile. These findings have prompted further investigation into its safety and efficacy in human trials.
The development of new drug candidates is often hindered by challenges related to drug delivery and formulation. However, N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide has shown potential for various delivery systems, including oral formulations and topical applications. Its chemical properties make it amenable to formulation into sustained-release matrices, which could enhance patient compliance by reducing the frequency of dosing.
As research continues to evolve, the role of N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide in pharmaceutical development is likely to expand. New synthetic methodologies may emerge that allow for more efficient production scales, while ongoing clinical trials could provide definitive evidence of its therapeutic value. The integration of interdisciplinary approaches—combining organic chemistry, medicinal chemistry, bioinformatics, and clinical research—will be essential in unlocking the full potential of this compound.
In conclusion, N-(1-cyanocyclopentyl)-2-(2-methylpropyl)sulfanylacetamide (CAS No. 1210926-07-0) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activities position it as a valuable candidate for further research and development. As scientists continue to explore its therapeutic applications, this compound holds great promise for improving treatments for various medical conditions.
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